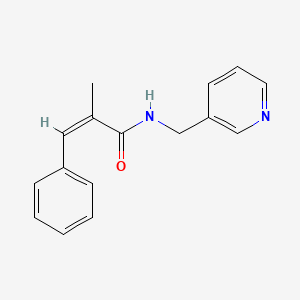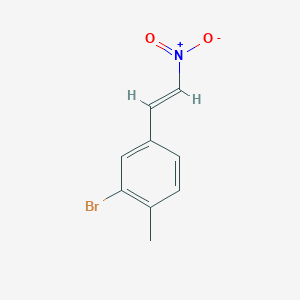![molecular formula C15H13ClN2O2S B5851688 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide, also known as CPTH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of histone acetyltransferases by binding to their catalytic sites. This binding prevents the transfer of acetyl groups to histone proteins, which are involved in the regulation of gene expression. The downregulation of oncogenes and the induction of apoptosis by 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide are believed to be a result of this inhibition.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different types of cancer cells. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is also relatively unstable and has a short half-life, which may limit its use in clinical settings.
Orientations Futures
Future research on 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide should focus on its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs. The development of more stable analogs of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide may also improve its potential as a cancer therapy. Additionally, further research is needed to understand the long-term effects of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide on normal cells and its potential toxicity in vivo.
Méthodes De Synthèse
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 2-chlorobenzoyl chloride with 2-hydroxy-4-methylaniline in the presence of triethylamine. The resulting intermediate is then treated with carbon disulfide and sodium hydroxide to form the final product, 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of histone acetyltransferases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the downregulation of several oncogenes, resulting in the suppression of cancer cell growth. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-9-6-7-12(13(19)8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSLKXKAIIDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)



![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)